Cadmium diethyldithiocarbamate

Description

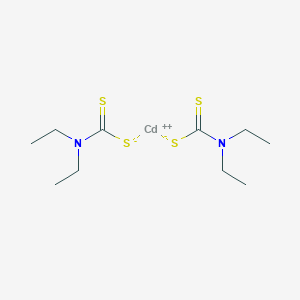

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cadmium(2+);N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NS2.Cd/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOALHQRKUYNIC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20CdN2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020228 | |

| Record name | Cadmium diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream-colored solid; Insoluble in water; [HSDB] Powder; Slightly soluble in water; [MSDSonline] | |

| Record name | Cadmium, bis(diethyldithiocarbamato)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4121 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Mostly soluble in benzene, carbon disulfide, chloroform; insoluble in gasoline, Insoluble in water | |

| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.39 | |

| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to cream-colored rods | |

CAS No. |

14239-68-0 | |

| Record name | Cadmium diethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14239-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium, bis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium bis(diethyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITIOCARB CADMIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F138H50FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255 °C | |

| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of Cadmium Diethyldithiocarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cadmium diethyldithiocarbamate (B1195824), an organometallic compound with significant applications in materials science and nanotechnology.[1] It serves as a precursor for the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles, which are utilized in photovoltaics, photocatalysis, and light-emitting diodes (LEDs).[1] This document outlines detailed experimental protocols for its synthesis, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow. The information is intended to assist researchers and professionals in the development and application of this compound.

Introduction

Cadmium diethyldithiocarbamate, with the chemical formula C10H20CdN2S4, is a stable organometallic complex.[1] Its primary application lies in its role as a single-source precursor for the generation of cadmium sulfide (CdS) nanomaterials.[1] The controlled thermal decomposition of this compound allows for the synthesis of CdS nanoparticles with specific sizes and morphologies, which are crucial for various technological applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C10H20CdN2S4 | [2][3] |

| Molecular Weight | 408.956 g/mol | [2] |

| Appearance | White to cream-colored solid/powder | [1] |

| Melting Point | 255 °C | [1] |

| Solubility | Insoluble in water; Soluble in chloroform, carbon tetrachloride, tetrahydrofuran, and benzene.[4] | [4][5] |

| CAS Number | 14239-68-0 | [2] |

Synthesis Protocols

There are two primary methods for the synthesis of this compound. Both methods are reliable and yield a high-purity product.

Method 1: From Diethylamine (B46881) and Carbon Disulfide

This method involves the in-situ formation of the diethyldithiocarbamate ligand followed by complexation with cadmium.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve diethylamine in a suitable solvent such as ethanol.

-

Slowly add carbon disulfide to the diethylamine solution while stirring continuously. An exothermic reaction will occur, leading to the formation of diethyldithiocarbamic acid.

-

Add a solution of sodium hydroxide (B78521) to the reaction mixture to deprotonate the acid and form sodium diethyldithiocarbamate.[6]

-

Prepare a separate aqueous solution of a cadmium salt, such as cadmium acetate (B1210297), cadmium chloride, or cadmium sulfate.[1]

-

Slowly add the cadmium salt solution to the sodium diethyldithiocarbamate solution with vigorous stirring.

-

A white to pale yellow precipitate of this compound will form immediately.[7]

-

Continue stirring for an additional 20-30 minutes to ensure the completion of the reaction.[7]

-

Collect the precipitate by filtration.

-

Wash the precipitate several times with distilled water to remove any unreacted salts.[7]

-

Dry the final product in a desiccator or under vacuum.

Method 2: From Sodium Diethyldithiocarbamate

This is a more direct method that utilizes commercially available sodium diethyldithiocarbamate.

Experimental Protocol:

-

Dissolve sodium diethyldithiocarbamate trihydrate in distilled water.

-

In a separate beaker, dissolve a cadmium salt (e.g., cadmium acetate dihydrate, cadmium chloride) in distilled water.[5][7]

-

Slowly add the sodium diethyldithiocarbamate solution to the cadmium salt solution dropwise while stirring vigorously.[7]

-

A white precipitate of this compound will form instantly.[7]

-

Continue stirring the mixture for approximately 20 minutes to ensure the reaction is complete.[7]

-

Isolate the white precipitate from the solution via filtration.[7]

-

Wash the collected solid three times with distilled water to remove any residual reactants.[7]

-

Dry the purified this compound overnight under vacuum.[7]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

| Technique | Observation | Reference |

| Infrared (IR) Spectroscopy | A bidentate coordination of the dithiocarbamate (B8719985) ligands to the cadmium ion is suggested by the IR spectra. | [8] |

| Thermogravimetric Analysis (TGA) | The thermal stability and decomposition profile of the complex can be determined. | [8][9] |

| Differential Scanning Calorimetry (DSC) | Provides information on phase transitions, such as melting point. | [8][9] |

Applications

This compound is a versatile compound with several key applications:

-

Precursor for Cadmium Sulfide (CdS) Nanomaterials: It is a primary single-source precursor for the synthesis of CdS nanoparticles, nanorods, and thin films for applications in solar cells and photocatalysis.[1]

-

Rubber Industry: It is used as a rubber accelerator in the vulcanization process.[1]

-

Catalysis: The complex can be used in various catalytic processes due to its ability to form complexes with other metals.[1]

-

Nanotechnology: It is utilized in the synthesis of nanoparticles for potential applications in drug delivery and imaging.[1]

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[10] It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[10] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound.[10] All work should be conducted in a well-ventilated fume hood.[10]

Conclusion

This technical guide has detailed the synthesis, properties, and applications of this compound. The provided protocols offer reliable methods for the preparation of this important precursor material. The continued investigation of this and similar organometallic complexes is expected to lead to further advancements in materials science and nanotechnology.

References

- 1. Buy this compound [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. Cadmium, bis(diethyldithiocarbamato)- | C10H20CdN2S4 | CID 5284357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diethyldithiocarbamate in treatment of acute cadmium poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 9. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gelest.com [gelest.com]

An In-depth Technical Guide to the Core Chemical Properties of Cadmium Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of cadmium diethyldithiocarbamate (B1195824). The information is curated to support research, development, and application of this compound, with a focus on its role as a potential therapeutic agent. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Visualizations of key biological pathways and experimental workflows are included to facilitate a deeper understanding of its mechanisms of action.

Core Chemical Properties

Cadmium diethyldithiocarbamate, an organocadmium compound, possesses distinct physicochemical properties that are crucial for its handling, characterization, and application in various scientific domains.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀CdN₂S₄ | [1] |

| Molecular Weight | 408.95 g/mol | [1] |

| Appearance | White to cream-colored or light yellow powder/rods | [1] |

| Melting Point | 63-69 °C / 68-76 °C / 255 °C (decomposes) | [1][2][3] |

| Solubility | Insoluble in water and gasoline. Soluble in benzene, carbon disulfide, and chloroform. Slightly soluble in water. | [4] |

| Stability | Stable under normal conditions. Decomposes upon heating, emitting toxic fumes of nitrogen and sulfur oxides. | [1] |

| Enthalpy of Sublimation | 31.84 kcal/mol at 451 K | [5] |

Note on Melting Point Discrepancy: The wide range of reported melting points (from 63-69 °C to 255 °C) may be attributed to differences in the purity of the analyzed samples or variations in experimental conditions during measurement. The higher temperature likely represents decomposition. It is recommended to determine the melting point of a specific batch under controlled conditions for accurate characterization.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of this compound.

Synthesis of this compound

This protocol outlines the synthesis of this compound via the reaction of sodium diethyldithiocarbamate with a cadmium salt.

Materials:

-

Sodium diethyldithiocarbamate (NaS₂CN(C₂H₅)₂)

-

Cadmium chloride (CdCl₂) or Cadmium Acetate (B1210297) (Cd(CH₃COO)₂)

-

Distilled water

-

Ethanol (B145695) (for washing)

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Prepare the Sodium Diethyldithiocarbamate Solution: Dissolve a stoichiometric amount of sodium diethyldithiocarbamate in distilled water in a beaker with continuous stirring until fully dissolved.

-

Prepare the Cadmium Salt Solution: In a separate beaker, dissolve a corresponding stoichiometric amount of cadmium chloride or cadmium acetate in distilled water.

-

Precipitation: Slowly add the cadmium salt solution to the sodium diethyldithiocarbamate solution while stirring vigorously. A white to pale yellow precipitate of this compound will form immediately.

-

Digestion: Continue stirring the mixture at room temperature for approximately 30 minutes to ensure the completion of the reaction and to allow the precipitate to agglomerate.

-

Filtration: Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the collected precipitate several times with distilled water to remove any unreacted salts, followed by a final wash with ethanol to aid in drying.

-

Drying: Dry the purified this compound in a desiccator under vacuum or in a low-temperature oven (below its melting point) until a constant weight is achieved.

Logical Workflow for Synthesis:

Determination of Melting Point

This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.

Materials:

-

This compound (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known, heat rapidly to about 20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

If the melting point is unknown, perform a rapid preliminary determination to find an approximate range, then repeat with a fresh sample and a slow heating rate.

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (the completion of melting).

-

The melting point is reported as this range.

-

Quantitative Solubility Determination

This protocol outlines a method for the quantitative determination of solubility in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., benzene, chloroform, dimethyl sulfoxide)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Spectrophotometer or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a calibrated analytical technique (e.g., UV-Vis spectrophotometry based on its absorbance spectrum).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

Biological Activities and Signaling Pathways

This compound has garnered interest in drug development due to its potent biological activities, primarily as an inhibitor of the ubiquitin-proteasome system, leading to the induction of apoptosis in cancer cells.

Proteasome Inhibition

The 26S proteasome is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular homeostasis, cell cycle regulation, and apoptosis. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death. This compound has been shown to inhibit the chymotrypsin-like activity of the proteasome.[6]

Experimental Protocol: Proteasome Activity Assay

This protocol describes a cell-based assay to measure the chymotrypsin-like activity of the proteasome.

Materials:

-

Cancer cell line (e.g., prostate or breast cancer cells)

-

This compound

-

Cell culture medium and supplements

-

Proteasome activity assay kit (containing a fluorogenic substrate for chymotrypsin-like activity, e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (positive control, e.g., MG132)

-

Lysis buffer

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 2, 4, 8, 16 hours). Include untreated and positive control (MG132) wells.

-

-

Cell Lysis:

-

After treatment, wash the cells with PBS and then lyse them using the provided lysis buffer.

-

-

Proteasome Activity Measurement:

-

Add the cell lysate to the wells of a black 96-well plate.

-

Add the fluorogenic substrate to each well.

-

Incubate the plate at 37 °C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.

-

Normalize the activity to the protein concentration of the cell lysate.

-

Express the results as a percentage of the activity of the untreated control.

-

Signaling Pathway of Proteasome Inhibition and Apoptosis Induction:

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to apoptosis. Diethyldithiocarbamates have been shown to inhibit NF-κB signaling.[7]

Experimental Protocol: NF-κB Activation Assay

This protocol describes a method to assess NF-κB activation by measuring the nuclear translocation of the p65 subunit.

Materials:

-

Cancer cell line

-

This compound

-

TNF-α (as a positive control for NF-κB activation)

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against NF-κB p65

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with this compound for various time points. Include an untreated control and a TNF-α treated positive control.

-

-

Cell Fractionation:

-

Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

-

-

Protein Quantification:

-

Determine the protein concentration of both the nuclear and cytoplasmic extracts.

-

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the p65 subunit of NF-κB.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for p65 in the nuclear and cytoplasmic fractions.

-

An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation, while a decrease suggests inhibition.

-

NF-κB Signaling Pathway and its Inhibition:

Conclusion

This technical guide provides a foundational understanding of the chemical and biological properties of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development. The compound's ability to inhibit the proteasome and modulate key signaling pathways like NF-κB highlights its potential as a lead compound for the development of novel anti-cancer therapies. Further research is warranted to fully elucidate its therapeutic potential and to address the existing discrepancies in its reported physical properties.

References

- 1. Buy this compound [smolecule.com]

- 2. gelest.com [gelest.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Diethyldithiocarbamate in treatment of acute cadmium poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cadmium bis(diethyldithiocarbamate) [webbook.nist.gov]

- 6. Disulfiram promotes the conversion of carcinogenic cadmium to a proteasome inhibitor with pro-apoptotic activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Cadmium Diethyldithiocarbamate

This guide provides a detailed overview of the fundamental physicochemical properties of cadmium diethyldithiocarbamate (B1195824), a compound of interest in various research and development sectors. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured and accessible format.

Physicochemical Properties

Cadmium diethyldithiocarbamate is an organometallic compound notable for its applications as a precursor in the synthesis of nanomaterials. A comprehensive summary of its core identifiers is presented below.

| Property | Value |

| Molecular Formula | C10H20CdN2S4[1][2][3][4][5] |

| Molecular Weight | 408.95 g/mol (also cited as 409.0 g/mol and 408.956 g/mol )[1][2] |

| IUPAC Name | cadmium(2+);N,N-diethylcarbamodithioate[1][5] |

| CAS Number | 14239-68-0[2][3] |

| Appearance | White to cream-colored solid[1][5] |

Molecular Structure and Composition

The molecular structure of this compound consists of a central cadmium ion coordinated with two diethyldithiocarbamate ligands. This structure is crucial for its role as a single-source precursor in materials science.

This guide is intended for informational purposes for a technical audience. For experimental use, please refer to a comprehensive Safety Data Sheet (SDS).

References

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Cadmium Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium diethyldithiocarbamate (B1195824) [Cd(S₂CNEt₂)₂] is a metal-organic complex of significant interest, primarily as a single-source precursor for the synthesis of cadmium sulfide (B99878) (CdS) nanomaterials. Understanding its thermal decomposition mechanism is crucial for controlling the properties of the resulting nanomaterials and for assessing its stability and potential hazards in various applications. This technical guide provides a comprehensive overview of the thermal decomposition of cadmium diethyldithiocarbamate, detailing the decomposition pathway, intermediate products, and final residues. The guide includes a summary of quantitative thermal analysis data, detailed experimental protocols, and visualizations of the decomposition process to facilitate a deeper understanding for researchers in materials science and drug development.

Introduction

This compound is a coordination complex where a central cadmium ion is chelated by two diethyldithiocarbamate ligands. Its utility as a precursor for cadmium sulfide nanoparticles stems from its ability to decompose cleanly at relatively low temperatures, yielding CdS.[1][2] The nature of the organic ligands influences the decomposition temperature and the characteristics of the final inorganic product. This guide focuses on the thermal behavior of this compound under inert and oxidizing atmospheres.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a complex process involving the cleavage of chemical bonds within the organic ligands and the cadmium-sulfur bonds. The decomposition pathway is highly dependent on the surrounding atmosphere.

Decomposition in an Inert Atmosphere

Under an inert atmosphere (e.g., nitrogen or argon), the thermal decomposition of this compound proceeds primarily through a multi-step process, culminating in the formation of cadmium sulfide (CdS) as the final solid residue.[3][4] While the exact intermediates for the diethyl derivative are not extensively detailed in publicly available literature, a proposed mechanism, based on studies of similar N-alkyldithiocarbamato complexes, involves the following key steps:

-

Initial Decomposition: Upon heating, the complex undergoes an initial decomposition step. For some cadmium dithiocarbamate (B8719985) complexes, this has been observed to be a single-step decomposition after 200 °C.[3]

-

Ligand Fragmentation: The diethyldithiocarbamate ligands fragment into volatile organic species.

-

Formation of Cadmium Sulfide: The cadmium and sulfur from the ligands recombine to form the stable inorganic solid, cadmium sulfide (CdS).

The overall reaction can be summarized as:

Cd(S₂CN(C₂H₅)₂)₂(s) → CdS(s) + Volatile organic products(g)

Decomposition in an Oxidizing Atmosphere

In the presence of oxygen, the decomposition pathway is altered. The organic ligands undergo oxidation, and the resulting cadmium-containing intermediate is further oxidized to form cadmium oxide (CdO) as the final solid residue.[4] The gaseous byproducts in an oxidizing atmosphere are expected to include oxides of carbon, nitrogen, and sulfur (CO, CO₂, NOx, SO₂).

Quantitative Thermal Analysis Data

| Thermal Analysis Parameter | bis(N-ethyl-N'-hydroxyethyldithiocarbamato)cadmium[4] |

| Initial Decomposition Temperature (°C) | 145 |

| Decomposition Stages | Two |

| Initial Mass Loss (%) | 65-70 |

| Final Residue Temperature (°C) | 805 |

| Final Residue (in air) | CdO |

Note: This data is for a related compound and should be used as an estimate for the thermal behavior of this compound.

Experimental Protocols

This section outlines the general methodologies for conducting thermal analysis of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss of this compound.

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is recommended.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (empty) into the instrument's furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the analysis.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant heating rate (e.g., 10 °C/min) to a final temperature of approximately 800-900 °C.

-

-

Data Acquisition: Continuously record the sample weight (TGA), the rate of weight change (DTG), and the differential heat flow (DSC) as a function of temperature.

Evolved Gas Analysis (EGA) via TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the volatile products released during the thermal decomposition of this compound.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

Procedure:

-

Follow the TGA procedure as outlined in section 4.1.

-

MS Setup:

-

The transfer line between the TGA and the MS should be heated (e.g., to 200-250 °C) to prevent condensation of the evolved gases.

-

The mass spectrometer should be set to scan a mass-to-charge ratio (m/z) range relevant to the expected decomposition products (e.g., m/z 10-200).

-

-

Data Acquisition: Acquire mass spectra of the evolved gases continuously throughout the TGA experiment. Correlate the evolution of specific ions with the mass loss events observed in the TGA data.

Visualizations

Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathways of this compound.

Experimental Workflow for TGA-MS Analysis

Caption: General experimental workflow for TGA-MS analysis.

Conclusion

The thermal decomposition of this compound is a critical process in its application as a single-source precursor for cadmium sulfide nanomaterials. In an inert atmosphere, it decomposes to form CdS, while in an oxidizing atmosphere, CdO is the final product. The decomposition proceeds through the fragmentation of the organic ligands, releasing volatile species. While specific quantitative data for the diethyldithiocarbamate derivative is sparse in the literature, analysis of related compounds provides a solid framework for understanding its thermal behavior. The experimental protocols and visualizations provided in this guide offer a foundation for researchers to further investigate the thermal decomposition mechanism of this important compound.

References

Solubility of Cadmium Diethyldithiocarbamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cadmium diethyldithiocarbamate (B1195824) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling qualitative solubility information, presenting a detailed, generalized experimental protocol for its determination, and visualizing a key synthetic pathway.

Introduction to Cadmium Diethyldithiocarbamate

This compound, with the chemical formula C₁₀H₂₀CdN₂S₄, is an organometallic compound that plays a significant role as a precursor in the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles, which are utilized in various applications, including photovoltaics.[1][2] Understanding its solubility in organic solvents is crucial for optimizing synthetic procedures, developing formulations, and conducting toxicological assessments.

Solubility Profile

This compound is generally characterized as a white to cream-colored solid.[3] Its solubility is largely dictated by the principle of "like dissolves like," with a preference for non-polar and moderately polar organic solvents over polar solvents like water. While specific quantitative solubility data is scarce, a qualitative summary is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Type | Solubility |

| Benzene | C₆H₆ | Aromatic Hydrocarbon | Mostly Soluble[3] |

| Carbon Disulfide | CS₂ | Non-polar | Mostly Soluble[3] |

| Chloroform | CHCl₃ | Chlorinated Hydrocarbon | Soluble[1][4] |

| Dichloromethane | CH₂Cl₂ | Chlorinated Hydrocarbon | Soluble[1] |

| Toluene | C₇H₈ | Aromatic Hydrocarbon | Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble[5] |

| Carbon Tetrachloride | CCl₄ | Chlorinated Hydrocarbon | Highly Insoluble[5] |

| Gasoline | N/A | Non-polar Hydrocarbon Mixture | Insoluble[3] |

| Water | H₂O | Polar Protic | Insoluble/Slightly Soluble[3] |

| 0.1 N HCl | HCl (aq) | Aqueous Acid | Highly Insoluble[5] |

| 0.1 N NaOH | NaOH (aq) | Aqueous Base | Highly Insoluble[5] |

| Human Serum | N/A | Biological Fluid | Highly Insoluble[5] |

Experimental Protocol for Solubility Determination

The following section outlines a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the widely used isothermal shake-flask technique followed by gravimetric or UV-Vis spectrophotometric analysis.[6][7]

Materials and Equipment

-

This compound (solid)

-

Selected Organic Solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Drying oven

-

UV-Vis Spectrophotometer (for spectrophotometric method)

-

Evaporating dish (for gravimetric method)

Procedure

3.2.1. Preparation of Saturated Solution (Isothermal Shake-Flask Method)

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by taking measurements at different time intervals until the concentration of the solute in the solution remains constant.[8]

-

After equilibration, allow the solution to stand undisturbed for several hours to allow the excess solid to sediment.

3.2.2. Sample Analysis

Two common methods for determining the concentration of the dissolved solute are gravimetric analysis and UV-Vis spectrophotometry.

Method A: Gravimetric Analysis [6][7]

-

Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the aliquot through a syringe filter into a pre-weighed, dry evaporating dish.

-

Evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

-

Calculate the mass of the dissolved solid and determine the solubility in g/L.

Method B: UV-Vis Spectrophotometry [9][10][11]

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Withdraw a known volume of the clear supernatant from the saturated solution and filter it through a syringe filter.

-

Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, taking the dilution factor into account.

Visualization of Synthetic Pathway

This compound is often synthesized for use as a single-source precursor for cadmium sulfide nanoparticles. The synthesis typically involves the reaction of a cadmium salt with a diethyldithiocarbamate salt.[12]

Caption: Synthesis of this compound.

This technical guide serves as a foundational resource for professionals working with this compound. While quantitative solubility data remains a gap in the current literature, the provided qualitative information and experimental protocol offer a strong starting point for laboratory investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. Cadmium, bis(diethyldithiocarbamato)- | C10H20CdN2S4 | CID 5284357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. Diethyldithiocarbamate in treatment of acute cadmium poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

Spectroscopic Characterization of Cadmium Diethyldithiocarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize cadmium diethyldithiocarbamate (B1195824) [Cd(S₂CN(C₂H₅)₂)₂]. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the structural and electronic properties of this important organometallic compound. Cadmium diethyldithiocarbamate is a well-studied complex with applications ranging from materials science to analytical chemistry. Its thorough characterization is crucial for quality control and for understanding its behavior in various applications.

Overview of Spectroscopic Techniques

A variety of spectroscopic methods are employed to elucidate the structure and bonding of this compound. These techniques provide complementary information, allowing for a comprehensive analysis of the complex. The primary methods covered in this guide include:

-

Infrared (IR) Spectroscopy: To identify functional groups and infer the coordination mode of the dithiocarbamate (B8719985) ligand.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of the protons and carbons in the diethylamino group, as well as the cadmium center.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate electronic transitions within the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the complex.

-

Thermal Analysis: To study the thermal stability and decomposition of the compound.[1][2]

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and related complexes.

Table 1: Infrared Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Significance |

| ν(C-N) "Thioureide" band | 1450 - 1550 | Indicates the degree of double bond character in the C-N bond. A shift to higher frequency upon complexation suggests bidentate coordination.[3][4] |

| ν(C-S) | 950 - 1050 | A single sharp band in this region is indicative of a bidentate coordination of the dithiocarbamate ligand.[2][5] |

| ν(M-S) | 300 - 400 | Corresponds to the Cadmium-Sulfur stretching vibration, confirming the coordination of the ligand to the metal center. |

Note: The exact positions of the bands can be influenced by the solvent and the physical state of the sample.

Table 2: NMR Spectroscopy Data for Dithiocarbamate Complexes

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Information Provided |

| ¹H | 1.0 - 1.3 (t, -CH₃) 3.5 - 3.9 (q, -CH₂-) | Provides information about the protons of the ethyl groups. The chemical shifts can be influenced by the coordination to the cadmium center. |

| ¹³C | ~12 (-CH₃) ~45 (-CH₂) ~205 (NCS₂) | The chemical shift of the NCS₂ carbon is particularly sensitive to the coordination environment and can confirm the presence of the dithiocarbamate ligand.[3][5] |

| ¹¹³Cd | Varies widely | The chemical shift of ¹¹³Cd is highly sensitive to the coordination environment and can provide direct evidence of the cadmium-ligand interaction.[6][7][8] Two NMR active spin ½ nuclei, ¹¹¹Cd and ¹¹³Cd, yield narrow signals over a wide chemical shift range.[7] |

Table 3: UV-Visible Spectroscopy Data

| Transition Type | Wavelength (λmax) Range (nm) | Description |

| Ligand-to-Metal Charge Transfer (LMCT) | ~214 | This transition is characteristic of the transfer of electron density from the sulfur atoms of the ligand to the cadmium metal center.[5] |

| Intra-ligand π → π* | ~262 (N-C-S) ~295 (S-C-S) | These transitions are associated with the electronic structure of the dithiocarbamate ligand itself.[5] |

Table 4: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₂₀CdN₂S₄ | [9] |

| Molecular Weight | 408.95 g/mol | [10] |

| Exact Mass | 409.954298 Da | Computed by PubChem 2.2[9] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

The synthesis typically involves the reaction of a soluble cadmium salt with sodium diethyldithiocarbamate.[10][11]

Materials:

-

Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O) or Cadmium acetate (B1210297) dihydrate (Cd(Ac)₂·2H₂O)[12]

-

Sodium diethyldithiocarbamate trihydrate (NaS₂CN(C₂H₅)₂·3H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of the cadmium salt (e.g., 1 mmol in 25 mL of cold water).[5]

-

Prepare a separate aqueous solution of sodium diethyldithiocarbamate (e.g., 2 mmol in 25 mL of cold water).

-

Slowly add the sodium diethyldithiocarbamate solution to the cadmium salt solution with constant stirring.

-

A white precipitate of this compound will form immediately.[12]

-

Continue stirring the mixture for approximately 30 minutes to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water and then with ethanol.

-

Dry the product in a desiccator over a suitable drying agent.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the dried this compound sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent disk.

Data Acquisition:

-

Record a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Accumulate 16 to 32 scans to improve the signal-to-noise ratio.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the this compound complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

-

Transfer the solution to an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.[3]

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time.

-

If available, ¹¹³Cd NMR spectra can be acquired to directly observe the cadmium center.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol, chloroform).

-

Prepare a series of dilutions from the stock solution to create working standards.

Data Acquisition:

-

Use a double-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Record the absorption spectra of the standard solutions over a specific wavelength range (e.g., 200-800 nm).[5]

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound through IR, NMR, UV-Vis, and Mass Spectrometry provides a robust framework for its structural elucidation and quality assessment. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in the study and application of this and related metal complexes. The bidentate coordination of the diethyldithiocarbamate ligand to the cadmium center is a key structural feature confirmed by these spectroscopic methods. A thorough understanding of these characterization techniques is essential for advancing research and development in areas where this compound plays a significant role.

References

- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. op.niscair.res.in [op.niscair.res.in]

- 6. Spectroscopic study of cadmium (II) complexes with heterocyclic dithiocarbamate ligands (Journal Article) | ETDEWEB [osti.gov]

- 7. (Cd) Cadmium NMR [chem.ch.huji.ac.il]

- 8. NMR Periodic Table: Cadmium NMR [imserc.northwestern.edu]

- 9. Cadmium, bis(diethyldithiocarbamato)- | C10H20CdN2S4 | CID 5284357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy this compound [smolecule.com]

- 11. Diethyldithiocarbamate in treatment of acute cadmium poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

Technical Guide: Cadmium Diethyldithiocarbamate as a Single-Source Precursor for Cadmium Sulfide (CdS) Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cadmium Sulfide (CdS) nanoparticles are valuable semiconductor materials with significant applications in optoelectronics, photocatalysis, bioimaging, and solar cells.[1][2] The synthesis of these nanoparticles requires precise control over size, shape, and crystallinity to tailor their unique quantum-confined properties. The use of single-source precursors, which contain both the metal and chalcogen elements within a single molecule, offers a distinct advantage by simplifying stoichiometry control and often enabling lower-temperature synthesis routes.[3] Cadmium diethyldithiocarbamate (B1195824), with the chemical formula C₁₀H₂₀CdN₂S₄, has emerged as a highly effective and stable single-source precursor for CdS nanomaterials.[1] Its thermal decomposition (thermolysis) in high-boiling point solvents provides a reliable method for producing CdS nanoparticles with tunable properties.[4][5] This guide provides an in-depth overview of the synthesis methodologies, experimental protocols, and characterization techniques associated with using cadmium diethyldithiocarbamate for CdS nanoparticle synthesis.

Synthesis Methodology: Thermal Decomposition

The primary method for synthesizing CdS nanoparticles from this compound is thermal decomposition, also known as thermolysis.[6][4][5] This process involves heating a solution of the precursor in a high-boiling point coordinating or non-coordinating solvent. As the temperature rises, the precursor decomposes, releasing cadmium and sulfur ions that nucleate and grow into CdS nanoparticles.[1][7]

Key factors influencing the final properties of the nanoparticles include:

-

Reaction Temperature: Higher temperatures can lead to larger particle sizes and changes in the crystal phase.[8]

-

Reaction Time: The duration of the synthesis affects the growth and final size of the nanoparticles.

-

Solvent and Capping Agents: Solvents like olive oil or 4-ethylpyridine (B106801) provide the reaction medium.[6][5] Capping agents, such as Hexadecylamine (HDA) or tri-n-octylphosphine oxide (TOPO), adsorb to the nanoparticle surface during growth, preventing aggregation and controlling the final size and shape.[6][4][9]

The general workflow for this synthesis approach is outlined in the diagram below.

Detailed Experimental Protocols

The following protocols are adapted from published research and provide detailed steps for the synthesis of CdS nanoparticles.

Protocol 1: Thermal Decomposition in Olive Oil with HDA

This protocol is based on the work of Devendran et al., demonstrating a rapid synthesis route using a green solvent.[6][4]

-

Materials:

-

This compound (Cd[Ddtc]₂)

-

Hexadecylamine (HDA)

-

Olive Oil (reaction medium)

-

Methanol (B129727) (for precipitation)

-

-

Procedure:

-

Discharge 100 mg of Cd[Ddtc]₂ metal complex into a dry 100 mL round-bottom flask.

-

Add a known amount of HDA (e.g., 50, 100, or 150 mg) dispersed in 50 mL of olive oil to the flask.[6]

-

Heat the reaction mixture to 100°C and maintain for 5 minutes. The appearance of a yellow color indicates the formation of CdS nanoparticles.[6]

-

After the reaction is complete, cool the flask to room temperature.

-

Precipitate the formed CdS nanoparticles by adding 50 mL of methanol to the solution.[6]

-

Isolate the nanoparticles by centrifugation, wash with methanol to remove residual solvent and unreacted species, and dry under vacuum.

-

Protocol 2: Thermolysis in 4-ethylpyridine

This protocol is adapted from the work of Trindade et al., using a high-boiling point coordinating solvent.[5]

-

Materials:

-

This compound (Cddtc)

-

4-ethylpyridine (solvent)

-

Light petroleum (for precipitation)

-

-

Procedure:

-

Prepare a solution of Cddtc in 4-ethylpyridine at a concentration of 5-50 mmol dm⁻³ at room temperature.[5]

-

Filter the solution and then heat it to the reflux temperature of 4-ethylpyridine (168°C).[5]

-

Maintain the reflux for a specified duration (e.g., 6 hours) to allow for nanoparticle formation and growth.[5]

-

Cool the resulting optically clear solution containing the CdS nanoparticles.

-

Isolate the nanoparticles as a powder by adding light petroleum to the solution.[5]

-

Collect the precipitate, wash, and dry for subsequent characterization.

-

Data Presentation: Synthesis Parameters and Nanoparticle Properties

The properties of the synthesized CdS nanoparticles are highly dependent on the reaction conditions. The following tables summarize quantitative data from relevant studies.

Table 1: Summary of Synthesis Parameters and Resulting Nanoparticle Characteristics

| Precursor | Solvent / Capping Agent | Temp. (°C) | Resulting NP Size (nm) | Crystal Structure | Optical Band Gap (eV) | Reference |

| This compound | Olive Oil / HDA | 80 - 120 | 4 - 6 | Wurtzite | N/A | [6][4] |

| This compound | 4-ethylpyridine | 168 | <10 | Crystalline | 2.63 | [5] |

| Cadmium Thiolate/Selenolate Precursors | Tri-n-octylphosphine oxide (TOPO) | 280 | N/A | Hexagonal | N/A | [3] |

| Cadmium Chloride & Sodium Sulfide | Water | 20 - 80 | 15 - 85 | Cubic | 3.2 - 3.5 | [10] |

| Cadmium Acetate & Sodium Sulfide | Water | Room Temp | 4.3 - 8.4 | Cubic | 2.5 - 2.81 | [11] |

Note: N/A indicates data not available in the cited source.

Table 2: Common Characterization Techniques and Key Findings

| Technique | Information Obtained | Typical Findings for CdS NPs from Cd(DDTC)₂ | References |

| X-Ray Diffraction (XRD) | Crystal structure (e.g., cubic, hexagonal wurtzite), phase purity, and average crystallite size (via Scherrer equation). | Patterns typically match the wurtzite or cubic phase of CdS.[4][12] Broadened peaks indicate nanocrystalline nature. | [6][4][12][13] |

| Transmission Electron Microscopy (TEM) | Particle size, size distribution, shape (e.g., spherical, nanorods), and lattice structure (HR-TEM). | Typically reveals spherical or quasi-spherical nanoparticles with sizes in the range of 4-10 nm.[4] Lattice fringes can confirm crystallinity. | [4][10][13] |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle aggregation, and larger-scale structure. | Shows the overall morphology and degree of agglomeration of the nanoparticle powders.[4][13] | [8][4][13] |

| UV-Visible Spectroscopy | Determines the optical absorption spectrum and allows for the calculation of the optical bandgap energy. | A distinct absorption edge is observed, which is blue-shifted compared to bulk CdS (2.42 eV) due to quantum confinement.[5][11] | [4][5] |

| Photoluminescence (PL) Spectroscopy | Investigates the emission properties, revealing information about surface states and defects. | Emission peaks can be observed, providing insight into the electronic structure and surface quality of the nanoparticles.[6][4][14] | [6][4][14] |

| Thermogravimetric Analysis (TGA) | Studies the thermal stability and decomposition profile of the precursor complex. | Confirms the decomposition temperature range for the this compound precursor to form CdS.[8][7][13] | [8][4][13] |

Visualization of Synthesis Relationships

The interplay between synthesis parameters dictates the final characteristics of the nanoparticles. This relationship is crucial for achieving desired material properties for specific applications.

Conclusion

This compound serves as an excellent single-source precursor for the controlled synthesis of high-quality CdS nanoparticles.[1] The thermal decomposition method is robust, reproducible, and allows for fine-tuning of nanoparticle properties through the careful manipulation of reaction parameters such as temperature, time, and the choice of capping agents. The detailed protocols and characterization data presented in this guide offer a solid foundation for researchers and scientists aiming to produce CdS nanoparticles for a wide array of applications, from advanced photovoltaics to novel biomedical imaging and therapeutic agents. Further research can explore solvent-free methods or novel capping agents to develop even more environmentally friendly and efficient synthesis routes.

References

- 1. Buy this compound [smolecule.com]

- 2. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Cadmium Sulfide Nanoparticles by Chemical Precipitation Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijert.org [ijert.org]

- 13. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 14. chalcogen.ro [chalcogen.ro]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cadmium Diethyldithiocarbamate (B1195824): Discovery, History, and Experimental Protocols

Introduction

Cadmium diethyldithiocarbamate, with the chemical formula C₁₀H₂₀CdN₂S₄, is an organometallic compound that has garnered significant interest across various scientific disciplines.[1][2] It belongs to the family of dithiocarbamates, which are known for their strong metal-chelating properties.[3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and applications of this compound, with a focus on experimental protocols and quantitative data.

1. Discovery and History

The chemistry of dithiocarbamates dates back to the early 20th century, with their first commercial application as fungicides emerging during World War II.[3] While the precise first synthesis of this compound is not well-documented in readily available literature, the broader class of dithiocarbamates was explored for its utility in rubber vulcanization and as agricultural fungicides in the 1940s. The discovery of cadmium itself is attributed to Friedrich Stromeyer in 1817, who identified it as an impurity in zinc carbonate.[4][5] The synthesis and study of its complexes, including the diethyldithiocarbamate ligand, followed the development of coordination chemistry.

2. Physicochemical Properties

This compound is a white to cream-colored solid.[1][2] It is generally insoluble in water but soluble in organic solvents like benzene, carbon disulfide, and chloroform.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀CdN₂S₄ | [1][2] |

| Molecular Weight | 408.95 g/mol | [1][2] |

| Appearance | White to cream-colored solid/rods | [1][2] |

| Melting Point | 255 °C | [1][2] |

| Solubility | Insoluble in water; Soluble in benzene, carbon disulfide, chloroform | [1] |

| IUPAC Name | cadmium(2+);N,N-diethylcarbamodithioate | [1] |

3. Synthesis and Experimental Protocols

The primary method for synthesizing this compound involves the reaction of a cadmium salt with a diethyldithiocarbamate salt.[1][2][6]

Experimental Protocol: Synthesis of this compound [6]

Materials:

-

Cadmium acetate (B1210297) dihydrate (Cd(Ac)₂·2H₂O)

-

Sodium diethyldithiocarbamate trihydrate (NaDDTC·3H₂O)

-

Distilled water

-

Beakers

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve 10 mmol of Cadmium acetate dihydrate in 100 ml of distilled water in a 400 ml beaker with stirring.

-

In a separate beaker, dissolve 20 mmol of Sodium diethyldithiocarbamate trihydrate in 60 ml of distilled water.

-

Slowly add the Sodium diethyldithiocarbamate solution dropwise to the Cadmium acetate solution under vigorous stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for an additional 20 minutes to ensure the reaction is complete.

-

Separate the white precipitate from the solution by filtration.

-

Wash the precipitate three times with distilled water.

-

Dry the final product.

4. Spectroscopic and Thermal Properties

Table 2: Spectroscopic and Thermal Data for Cadmium Dithiocarbamate (B8719985) Complexes

| Analysis Technique | Observed Features (for related Cd-dtc complexes) | Reference |

| FTIR (cm⁻¹) | ν(C-N): 1443-1430, ν(C-S): 954-945 | [7] |

| UV-Vis (nm) | λmax: 214 (LMCT), 262 (π→π* in N-C-S), 295 (π→π* in S-C-S) | [7] |

| ¹H NMR (δ, ppm) | Multiplets around 1.990-3.921 (-CH₂) and 4.058-4.846 (-CH) for a proline-derived ligand. | [7] |

| ¹³C NMR (δ, ppm) | ~202-215 (NCS₂) for a proline-derived ligand. | [7][8] |

| TGA | Stable up to ~200°C, followed by decomposition. | [7][9] |

Note: The NMR and some FTIR/UV-Vis data are for a Cadmium dithiocarbamate complex derived from L-proline, which serves as a representative example.

5. Applications

This compound has found applications in several fields, primarily driven by its properties as a single-source precursor and a chelating agent.

-

Precursor for Cadmium Sulfide (CdS) Nanomaterials: One of the most significant applications is in the synthesis of CdS nanoparticles.[1][2][10] The thermal decomposition of this compound provides a convenient route to produce these quantum dots, which are valuable in photovoltaics and photocatalysis.[1][2]

-

Rubber Industry: It is used as an accelerator in the vulcanization of rubber.[1]

-

Analytical Chemistry: Dithiocarbamates are effective chelating agents for the extraction and preconcentration of metal ions, including cadmium, for analytical determination.[11][12]

6. Toxicology and Biological Interactions

Cadmium and its compounds are known to be toxic. The acute oral LD₅₀ of this compound in mice has been reported to be approximately 7,000 mg/kg, while the intraperitoneal LD₅₀ in mice is approximately 650 mg/kg.[1][11] Interestingly, while diethyldithiocarbamate (DDC) can alleviate the acute toxicity of injected cadmium salts, it has been shown to enhance the toxicity of orally administered cadmium chloride.[13][14][15] This is attributed to increased intestinal absorption of cadmium in the presence of DDC.[14]

7. Visualizations

Experimental Workflow Diagram

Caption: Synthesis of CdS nanoparticles from this compound.

Logical Relationship Diagram

Caption: Chelation and oral toxicity pathway of this compound.

This compound is a compound with a rich history rooted in the development of dithiocarbamate chemistry. Its utility as a precursor for nanomaterials and its complex role in toxicology make it a subject of ongoing interest for researchers. This guide has provided a detailed overview of its key characteristics and experimental protocols to aid scientists and professionals in their research and development endeavors. Further investigation into its specific biological signaling pathways and the precise historical details of its discovery would be valuable additions to the existing body of knowledge.

References

- 1. Diethyldithiocarbamate in treatment of acute cadmium poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound [smolecule.com]

- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cadmium: An Illusive Presence | Dartmouth Toxic Metals [sites.dartmouth.edu]

- 5. Cadmium - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. researchgate.net [researchgate.net]

- 9. <strong>Synthesis and characterization of cadmium and zinc dithiocarbamate complexes derived from α-aminoacid L-proline</strong> | Manivannan | Indian Journal of Chemical Technology (IJCT) [op.niscair.res.in]

- 10. researchgate.net [researchgate.net]

- 11. Liquid-liquid extraction of cadmium by sodium diethyldithiocarbamate from biological matrixes for isotope dilution inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ANALYTICAL METHODS - Toxicological Profile for Cadmium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Oral cadmium chloride intoxication in mice: diethyldithiocarbamate enhances rather than alleviates acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of diethyldithiocarbamate on the toxicokinetics of cadmium chloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Basic Principles of Dithiocarbamate Complexes with Cadmium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the formation, structure, and characterization of dithiocarbamate (B8719985) complexes with cadmium. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the coordination chemistry of cadmium and the versatile applications of dithiocarbamate ligands.

Introduction to Dithiocarbamate Ligands and Cadmium Complexes

Dithiocarbamates (DTCs) are a class of monoanionic, bidentate ligands that exhibit a strong chelation affinity for a wide variety of metal ions, including cadmium(II).[1] The coordination chemistry of these complexes is of significant interest due to their diverse applications, which range from their use as precursors for semiconductor nanoparticles to their potential in medicinal chemistry.[2][3] The dithiocarbamate ligand coordinates to the metal center through its two sulfur atoms, forming a stable four-membered ring.[4]

The general structure of a dithiocarbamate ligand is characterized by the R₂NCS₂⁻ functional group, where 'R' can be an alkyl or aryl group. The nature of these 'R' groups can significantly influence the electronic and steric properties of the ligand, and consequently, the structure and reactivity of the resulting cadmium complex. Cadmium, a soft Lewis acid, forms stable complexes with the soft sulfur donor atoms of the dithiocarbamate ligand. These complexes can exist as monomers, dimers, or polymers, depending on the nature of the dithiocarbamate ligand and the reaction conditions.[2][5]

Synthesis of Cadmium Dithiocarbamate Complexes

The synthesis of cadmium dithiocarbamate complexes is typically a straightforward process involving the reaction of a cadmium(II) salt with a dithiocarbamate ligand in a suitable solvent. The dithiocarbamate ligands themselves are readily prepared from the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.

General Synthesis Workflow

The overall process for synthesizing cadmium dithiocarbamate complexes can be visualized as a two-step process: first, the formation of the dithiocarbamate ligand, followed by the complexation with a cadmium salt.

Structural Characteristics and Coordination Chemistry

Dithiocarbamate ligands typically act as bidentate chelating agents, coordinating to the cadmium ion through both sulfur atoms. This results in the formation of a four-membered [CdS₂C] ring. The coordination geometry around the cadmium center can vary, with tetrahedral and distorted octahedral geometries being common.[3][6] The formation of dimeric or polymeric structures often involves bridging dithiocarbamate ligands, where one or both sulfur atoms of a single ligand coordinate to two different cadmium centers.[5]

Coordination Modes of Dithiocarbamate Ligands

The versatility of the dithiocarbamate ligand is evident in its various coordination modes.

Quantitative Structural Data

The structural parameters of cadmium dithiocarbamate complexes, such as bond lengths and angles, provide valuable insights into the nature of the metal-ligand interactions. X-ray crystallography is the primary technique used to determine these parameters. Below is a summary of representative structural data for some cadmium dithiocarbamate complexes.

| Complex | Cadmium Coordination Geometry | Cd-S Bond Lengths (Å) | Reference |

| [Cd(S₂CN(C₂H₅)₂)₂]₂ | Distorted Octahedral | 2.536 - 2.800 | [3] |

| {Cd[S₂CN(CH₂CH₂)₂O]₂}n | Distorted Octahedral | Symmetrically chelating and secondary Cd---S bonding | [5] |

| [Cd(2-mpipdtc)₂(1,10-phen)] | Distorted Octahedral | - | [7] |

| [Cd(PAC-dtc)₂(dppe)] | Distorted Tetrahedral | - | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a representative cadmium dithiocarbamate complex, Cadmium(II) bis(N,N-diethyldithiocarbamate).

Synthesis of Cadmium(II) bis(N,N-diethyldithiocarbamate)

Materials:

-

Cadmium(II) nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Sodium N,N-diethyldithiocarbamate (NaS₂CN(C₂H₅)₂)

-

Ethanol

-

Distilled water

Procedure:

-

A solution of the dithiocarbamate ligand is prepared by dissolving the appropriate amine and carbon disulfide in ethanol, followed by the addition of sodium hydroxide.[4]

-

In a separate flask, dissolve Cadmium(II) nitrate tetrahydrate in cold water.

-

Slowly add the freshly prepared dithiocarbamate ligand solution to the cadmium(II) salt solution with constant stirring. The reaction is typically carried out at a 2:1 molar ratio of ligand to metal salt.[4]

-

A precipitate of the cadmium dithiocarbamate complex will form immediately.

-

Continue stirring the mixture for a designated period (e.g., 1 hour) to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the precipitate with excess methanol (B129727) and diethyl ether to remove any unreacted starting materials and impurities.[4]

-

Dry the resulting complex at room temperature for 48 hours.[4]

Characterization Techniques

FT-IR spectroscopy is a powerful tool for confirming the coordination of the dithiocarbamate ligand to the cadmium center. The key vibrational bands to monitor are the ν(C-N) (thioureide) and ν(C-S) stretching frequencies.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the dried cadmium dithiocarbamate complex with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Interpretation:

-

ν(C-N) band (around 1450-1550 cm⁻¹): A shift to a higher frequency in the complex compared to the free ligand indicates an increase in the C=N double bond character upon coordination.[8]

-

ν(C-S) band (around 950-1050 cm⁻¹): A single sharp band in this region is indicative of a bidentate coordination of the dithiocarbamate ligand.[2]

-

ν(M-S) band (around 300-400 cm⁻¹): The appearance of a new band in this region provides direct evidence of the formation of a Cd-S bond.[8]